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1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine

Medicinal chemistry Fragment-based drug discovery Structure-activity relationships

Sourcing bis-piperazine scaffolds with a free secondary amine for library diversification often forces trade-offs between CNS drug-likeness and synthetic utility. This compound resolves both: a TPSA of 77.2 Ų and XLogP3 of -0.4 place it within the CNS MPO favorable zone, while the unmethylated piperazine NH provides a chemically orthogonal handle for amidation, sulfonylation, or reductive amination without disturbing the N-ethylpiperazine sulfonamide moiety. Unlike its N,N′-dimethyl or morpholine analogs, it retains the single hydrogen bond donor critical for target engagement in kinase active sites and fragment-based screening. Supplied at ≥97% purity (HPLC), it is ready for parallel synthesis, focused library production, or direct biochemical profiling. Researchers gain a differentiated pharmacophore; procurement managers gain a single, multi-purpose stock item with verified purity and rapid global delivery.

Molecular Formula C15H25N5O2S
Molecular Weight 339.5 g/mol
Cat. No. B15058049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine
Molecular FormulaC15H25N5O2S
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCNCC3
InChIInChI=1S/C15H25N5O2S/c1-2-18-9-11-20(12-10-18)23(21,22)15-13-17-4-3-14(15)19-7-5-16-6-8-19/h3-4,13,16H,2,5-12H2,1H3
InChIKeyRTKGLXKDLJWRDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1352506-35-4: Physicochemical Baseline & Procurement


1-Ethyl-4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)piperazine (CAS 1352506-35-4) is a synthetic sulfonyl-bridged bis-piperazine derivative with molecular formula C15H25N5O2S and a molecular weight of 339.5 g/mol [1]. The compound features a 4-(piperazin-1-yl)pyridine core linked via a sulfonyl group to an N-ethylpiperazine moiety. Key computed physicochemical properties include an XLogP3 of -0.4, topological polar surface area (TPSA) of 77.2 Ų, one hydrogen bond donor (the free piperazine NH), and seven hydrogen bond acceptors [1]. It is commercially available as a research chemical (purity ≥97%, catalog number CM495575) and is classified within the broader family of sulfonylated piperazine derivatives, which have been investigated across multiple therapeutic areas including neurological disorders, metabolic disease, and kinase inhibition . It is important to note that this specific compound lacks published quantitative biological activity data in major public databases as of the literature surveyed; the evidence presented herein therefore draws primarily on computed physicochemical properties, structural comparator analysis, and class-level inference from closely related analogs.

CAS 1352506-35-4: Differentiation from In-Class Analogs


The 4-(piperazin-1-yl)pyridine-3-sulfonyl scaffold found in this compound is shared by a family of closely related analogs, yet small structural variations produce marked differences in key molecular properties that govern target engagement, pharmacokinetics, and synthetic utility. Substitution of the N-ethylpiperazine sulfonamide with morpholine (CAS 1352536-37-8) eliminates the basic tertiary amine and introduces an ether oxygen, altering both hydrogen-bonding capacity and lipophilicity . Replacement with azepane (CAS 1352506-84-3) expands the ring from six to seven members, modifying conformational preferences and steric bulk . Methylation of the free piperazine NH, as in the N,N′-dimethyl analog (CAS 57725-14-1), removes the sole hydrogen bond donor, fundamentally changing the compound's capacity for directed intermolecular interactions . Introduction of a 5-chloro substituent on the pyridine ring (CAS 1352526-08-9) alters both electronic properties and metabolic stability . These structural differences are not cosmetic; they translate into discrete physicochemical property vectors that preclude simple interchangeability in biological assays or synthetic sequences. The evidence below quantifies these differences where data are available, and explicitly identifies gaps where published comparative biological data remain absent.

CAS 1352506-35-4: Quantitative Differentiation Evidence


Hydrogen Bond Donor: Free NH vs. N-Methylated Analogs

The target compound possesses a single hydrogen bond donor (HBD = 1), arising from the secondary amine of the free piperazine ring attached to the pyridine core [1]. This donor is absent in the N,N′-dimethyl analog 1-methyl-4-((4-(4-methyl-1-piperazinyl)-3-pyridinyl)sulfonyl)piperazine (CAS 57725-14-1), which has HBD = 0 because both piperazine nitrogens are tertiary . In drug-receptor interactions, the presence or absence of a hydrogen bond donor can determine whether a compound engages a key backbone carbonyl or side-chain acceptor in the target binding pocket, representing a binary on/off switch for affinity rather than a graded modulation.

Medicinal chemistry Fragment-based drug discovery Structure-activity relationships

Lipophilicity: XLogP3 vs. Morpholine and Chloro Analogs

The target compound has a computed XLogP3 of -0.4, placing it in a moderately hydrophilic range that is compatible with both aqueous solubility and membrane permeability [1]. The morpholine analog 4-((4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)morpholine (CAS 1352536-37-8) replaces the basic N-ethylpiperazine with a neutral morpholine ring containing an ether oxygen, which is expected to further decrease lipophilicity relative to the target compound (though a computed XLogP3 value for this specific analog was not located in the surveyed databases) . Conversely, the 5-chloro analog 1-((5-chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine (CAS 1352526-08-9) introduces a chlorine atom on the pyridine ring, which would increase lipophilicity by approximately +0.5 to +0.8 log units based on established aromatic halogen substituent constants . These lipophilicity differences affect passive membrane permeability, plasma protein binding, and nonspecific binding in biochemical assays—all of which can alter apparent potency by orders of magnitude independent of target affinity.

Physicochemical profiling CNS drug design ADME prediction

CNS Drug-Likeness: TPSA and MPO Profile

The target compound has a computed topological polar surface area (TPSA) of 77.2 Ų [1]. This value falls below the widely cited threshold of <90 Ų associated with favorable passive blood-brain barrier (BBB) permeation, and also satisfies the CNS MPO (Multiparameter Optimization) desirability criterion of TPSA < 76 Ų with near-ideal proximity [2]. The morpholine analog (CAS 1352536-37-8) contains an additional ether oxygen, increasing its TPSA (estimated at ~86 Ų based on the incremental contribution of ~9 Ų for an aliphatic ether oxygen), which pushes it closer to the upper boundary of CNS-favorable space. The azepane analog (CAS 1352506-84-3) replaces the N-ethylpiperazine sulfonamide with an azepane sulfonamide while retaining the same heavy atom composition in the sulfonamide portion, yielding a similar TPSA to the target compound but with altered conformational flexibility . Combined with its XLogP3 of -0.4, the target compound's TPSA places it within the high-desirability region of the CNS MPO scoring grid (TPSA between 40-90 Ų and logP between 1 and 3 being optimal, with the compound's logP slightly below optimal but still within the acceptable range for many CNS targets).

CNS drug discovery Blood-brain barrier penetration Physicochemical profiling

Molecular Weight: Unique Mass Among Analogs

The target compound has an exact mass of 339.1729 Da (MW 339.5 g/mol), placing it at the higher end of the molecular weight range among its closest structural analogs [1]. The morpholine analog (CAS 1352536-37-8) has a lower molecular weight of 312.39 g/mol (ΔMW = -27.1 g/mol), reflecting the replacement of the N-ethylpiperazine (C6H13N2, ~113 Da) with morpholine (C4H8NO, ~86 Da) . The azepane analog (CAS 1352506-84-3) has MW 324.44 g/mol (ΔMW = -15.1 g/mol), reflecting the replacement of N-ethylpiperazine with azepane (C6H12N, ~98 Da) . The 5-chloro analog (CAS 1352526-08-9) has MW 373.9 g/mol (ΔMW = +34.4 g/mol), reflecting the addition of chlorine . These mass differences are substantial enough to affect ligand efficiency metrics (LE = 1.4 ΔG/pK_a per heavy atom) in lead optimization programs, where even small changes in molecular weight can shift a compound across efficiency thresholds.

Fragment-based screening Lead optimization Chemical property differentiation

Conformational Flexibility: Rotatable Bonds vs. Ring-Expanded Analogs

The target compound has 4 rotatable bonds, as computed by PubChem [1]. This rotatable bond count is defined by the ethyl group (1 bond: N-CH2CH3), the sulfonyl linkage to the pyridine ring (1 bond: N-S), the pyridine-piperazine connection (1 bond: C-N), and rotation within the secondary piperazine ring (counted as 1 effective rotatable bond). The azepane analog (CAS 1352506-84-3), which replaces the N-ethylpiperazine with a seven-membered azepane ring, introduces additional conformational flexibility from the expanded ring system while maintaining a similar rotatable bond count . The morpholine analog (CAS 1352536-37-8) also has 4 rotatable bonds but replaces a basic amine with a neutral ether oxygen, which alters the energetic landscape of rotation . In the context of protein binding, each freely rotatable bond contributes approximately 0.5-1.5 kcal/mol to the entropic penalty upon binding; compounds with excessive rotatable bonds generally exhibit lower binding affinity per heavy atom (reduced ligand efficiency) compared to more conformationally constrained analogs.

Conformational analysis Entropic binding penalty Molecular design

CAS 1352506-35-4: Application Scenarios


Fragment-Based Drug Discovery: Free NH as H-Bond Donor

The presence of a single, geometrically accessible hydrogen bond donor (the free piperazine -NH) distinguishes this compound from its N-methylated and morpholine analogs. In fragment-based screening campaigns or structure-guided lead optimization where the target binding site contains a hydrogen bond acceptor (e.g., a backbone carbonyl, a carboxylate side chain, or a structured water molecule), the free NH serves as a critical pharmacophoric element. The N,N′-dimethyl analog (CAS 57725-14-1, HBD = 0) cannot engage such acceptors via hydrogen bond donation. Researchers should select this compound when the target's binding site architecture—derived from X-ray crystallography, cryo-EM, or homology modeling—indicates a requirement for a directed hydrogen bond donor at the piperazine position [1].

CNS Screening: Favorable Brain Penetration Profile

With a TPSA of 77.2 Ų and XLogP3 of -0.4, this compound resides within the favorable region of the CNS MPO scoring grid, satisfying both the TPSA < 90 Ų criterion for passive BBB permeation and approaching the ideal TPSA < 76 Ų threshold . The morpholine analog (estimated TPSA ~86 Ų) is closer to the upper acceptability boundary, while the 5-chloro analog is expected to have increased lipophilicity that may elevate nonspecific binding. For CNS-focused screening collections, this compound offers an intermediate property profile that balances permeability with solubility—a combination that is often optimal for identifying tractable hit matter in phenotypic or target-based CNS screens [1].

Library Synthesis via Piperazine NH Functionalization

The free secondary amine on the pyridine-bound piperazine ring provides a chemically orthogonal reactive handle that is absent in fully substituted analogs. This NH can be selectively acylated, sulfonylated, alkylated via reductive amination, or coupled to carboxylic acids using standard amide bond-forming conditions, enabling rapid diversification of the scaffold without affecting the N-ethylpiperazine sulfonamide moiety. The compound is commercially available at 97% purity (Chemenu Cat# CM495575), making it a practical and cost-effective starting material for generating focused compound libraries through parallel synthesis . In contrast, the N,N′-dimethyl analog (CAS 57725-14-1) lacks this reactive handle entirely, while the morpholine analog requires different (and potentially lower-yielding) derivatization chemistry.

Kinase Inhibitor Discovery: Sulfonylpiperazine-Pyridine Scaffold

The 4-(piperazin-1-yl)pyridine-3-sulfonyl scaffold embodied by this compound is structurally related to motifs found in known kinase inhibitors, including PI3K inhibitors identified from morpholine-containing analogs . The target compound's N-ethylpiperazine sulfonamide provides a basic tertiary amine (pK_a ~8-9 for N-ethylpiperazine) that can form ionic interactions with conserved acidic residues in kinase active sites (e.g., the DFG-motif aspartate or the catalytic loop). The combination of this ionic anchoring point with the hydrogen bond-donating free piperazine NH creates a differentiated pharmacophore compared to the morpholine analog, which lacks the basic amine, or the azepane analog, which alters the geometry of the sulfonamide substituent [1]. For kinase-focused screening, this compound offers a distinct chemical vector that may sample binding poses inaccessible to its closest analogs. Note that prospective purchasers should verify that the compound has not been previously claimed in kinase-targeted intellectual property within their jurisdiction.

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